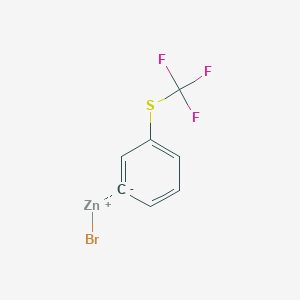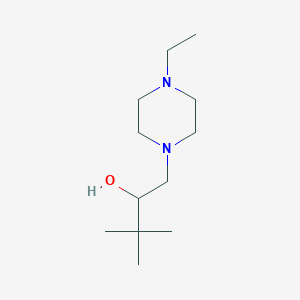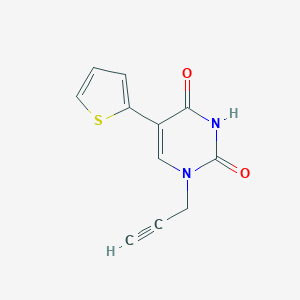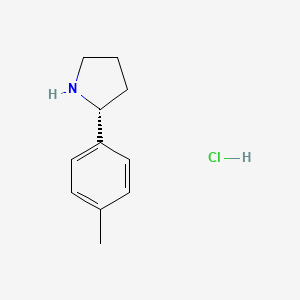
(3-(Trifluoromethylthio)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. The compound is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the reagent and facilitates its use in various chemical reactions. The trifluoromethylthio group is known for its electron-withdrawing properties, making this compound valuable in the formation of carbon-carbon bonds and other synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of a brominated precursor with zinc in the presence of THF. One common method is the reaction of 3-(trifluoromethylthio)bromobenzene with zinc powder in THF under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(trifluoromethylthio)phenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The reagent can add to carbonyl compounds, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: Used in cross-coupling reactions.
Inert atmosphere: To prevent oxidation and decomposition.
Low temperatures: To maintain stability and high reactivity.
Major Products Formed: The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex molecules: The reagent is used to introduce trifluoromethylthio groups into aromatic rings, which can enhance the biological activity and stability of the resulting compounds.
Material science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug discovery: The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, making (3-(trifluoromethylthio)phenyl)zinc bromide a valuable tool in medicinal chemistry.
Industry:
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides that contain trifluoromethylthio groups, which enhance their efficacy and environmental stability.
Mécanisme D'action
The mechanism by which (3-(trifluoromethylthio)phenyl)zinc bromide exerts its effects involves the transfer of the trifluoromethylthio group to an electrophilic center in the target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The trifluoromethylthio group is highly electron-withdrawing, which can stabilize the transition state and increase the reactivity of the reagent.
Comparaison Avec Des Composés Similaires
(3-(trifluoromethylthio)phenyl)magnesium bromide: Another organometallic reagent used in similar synthetic applications.
(3-(trifluoromethylthio)phenyl)lithium: A more reactive but less stable alternative.
Uniqueness: (3-(trifluoromethylthio)phenyl)zinc bromide is unique in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications. Its use in THF also provides a stable medium that enhances its shelf life and usability in various reactions.
Propriétés
Formule moléculaire |
C7H4BrF3SZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);trifluoromethylsulfanylbenzene |
InChI |
InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
BOGPCCKRVKFSPK-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)SC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)



![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)


![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

